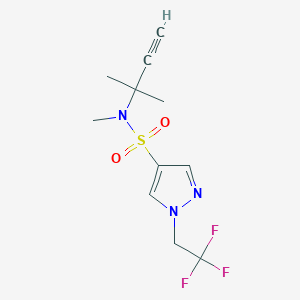
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea, also known as SB-431542, is a selective inhibitor of transforming growth factor beta (TGF-β) receptor type I (ALK5). It is widely used in scientific research to investigate the role of TGF-β signaling in various biological processes.
Mécanisme D'action
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea selectively inhibits the activity of ALK5, which is a type I receptor for TGF-β. TGF-β signaling plays a critical role in many biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting ALK5, 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea blocks the downstream signaling of TGF-β and alters the cellular response to this cytokine.
Biochemical and Physiological Effects
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been reported to promote the proliferation and differentiation of various cell types, including mesenchymal stem cells and neural progenitor cells. It has also been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its selectivity for ALK5, which allows for precise manipulation of TGF-β signaling. It is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its potential off-target effects, as it may also inhibit other kinases at high concentrations.
Orientations Futures
There are many potential future directions for research involving 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea. One area of interest is its potential therapeutic applications, particularly in cancer therapy and tissue engineering. Another area of interest is its role in developmental biology and stem cell differentiation, as TGF-β signaling is critical for these processes. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the effects of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea and to identify potential new targets for drug development.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea involves several steps, starting from the reaction of 4-chloro-3-nitropyridine with 2-methylthiophenol to produce 4-(2-methylsulfanylphenyl)-3-nitropyridine. This compound is then reacted with propargylamine to give 1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-yn-1-amine, which is subsequently converted to 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea by reaction with isocyanate.
Applications De Recherche Scientifique
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been used in a wide range of scientific research, including cancer biology, stem cell research, and developmental biology. It has been shown to inhibit TGF-β signaling and promote cell proliferation and differentiation in various cell types.
Propriétés
IUPAC Name |
1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-4-7-14(2)11(15)13-9-5-6-12-10(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJZEAWBBZJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C(=O)NC1=CC(=NC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)

![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)
![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)